2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Overview
Description
2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, morpholine, thiophene, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thiophene derivative: Starting with thiophene, various functional groups are introduced through reactions such as halogenation, lithiation, and subsequent substitution.
Morpholine introduction: The morpholine ring is incorporated via nucleophilic substitution reactions, often using morpholine and an appropriate electrophile.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the benzenesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide depends on its application:
Pharmaceuticals: It may interact with specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific disease being targeted.
Materials Science: In electronic applications, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide: Similar structure but with the thiophene ring in a different position.
2-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide: Lacks the fluorine atom.
Uniqueness
2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-fluoro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S2/c17-14-3-1-2-4-16(14)24(20,21)18-11-15(13-5-10-23-12-13)19-6-8-22-9-7-19/h1-5,10,12,15,18H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQBVBXJHHXSQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=CC=C2F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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